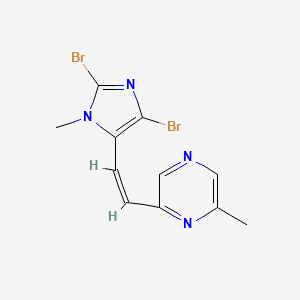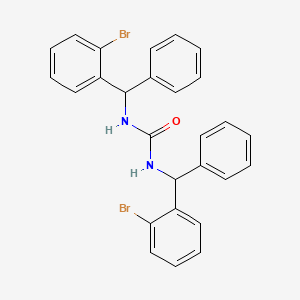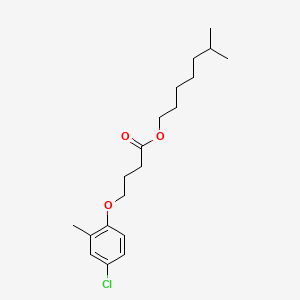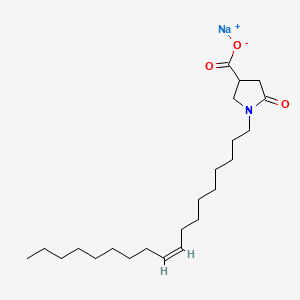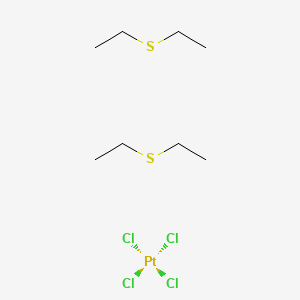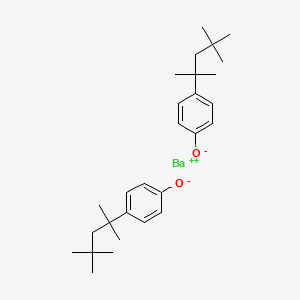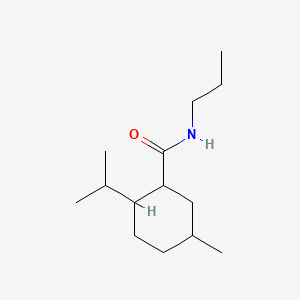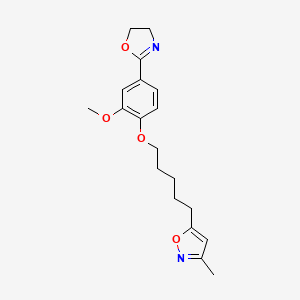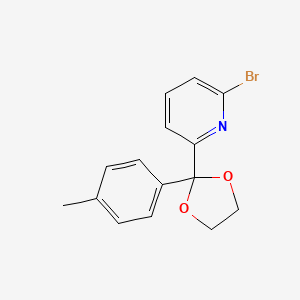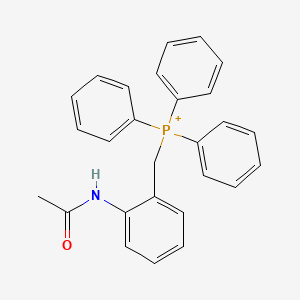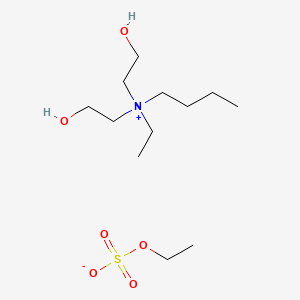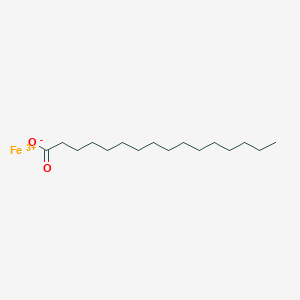
Iron tripalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron tripalmitate is a chemical compound with the molecular formula C48H93FeO6 and a molar mass of 822.09342 g/mol It is a coordination complex formed by the combination of iron and tripalmitate, a triglyceride derived from palmitic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iron tripalmitate typically involves the reaction of iron salts with palmitic acid or its derivatives. One common method is the precipitation method, where iron salts such as ferric chloride (FeCl3) are reacted with palmitic acid in the presence of a suitable solvent. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation or coprecipitation methods. These methods allow for the efficient production of the compound by controlling factors such as the concentration of reactants, pH, and temperature. The use of continuous reactors and advanced separation techniques can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Iron tripalmitate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized to higher oxidation states under suitable conditions.
Reduction: The compound can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand exchange reactions can occur, where the tripalmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Iron tripalmitate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent for iron deficiency anemia.
Industry: This compound is used in the production of specialized materials and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of iron tripalmitate involves its interaction with molecular targets and pathways in biological systems. The iron center can participate in redox reactions, facilitating electron transfer processes. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Tripalmitin: A triglyceride derived from palmitic acid, similar in structure but without the iron center.
Iron stearate: Another iron-containing coordination complex with stearic acid as the ligand.
Iron oleate: An iron complex with oleic acid as the ligand.
Uniqueness
Iron tripalmitate is unique due to its combination of iron and tripalmitate ligands, which imparts specific properties and reactivity.
Properties
CAS No. |
20259-32-9 |
|---|---|
Molecular Formula |
C16H31FeO2+2 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
hexadecanoate;iron(3+) |
InChI |
InChI=1S/C16H32O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+3/p-1 |
InChI Key |
SKPDUZZQAWXNMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



